molecular formula C10H21N3 B13827549 4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine CAS No. 33906-22-8

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine

Cat. No.: B13827549
CAS No.: 33906-22-8
M. Wt: 183.29 g/mol
InChI Key: GTKAMMYWHUBNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as 4,5-dihydro-2-(phenylmethyl)-1H-imidazole and 4,5-dihydro-2-heptyl-1H-imidazole .

Uniqueness

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .

Biological Activity

4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C10H21N3
  • Molecular Weight: 185.30 g/mol
  • CAS Number: 33906-22-8

Antitumor Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds induced apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bax and Bcl-2. For instance, a derivative showed a 68.2% apoptosis rate in HeLa cells compared to 39.6% with the standard drug 5-FU, indicating that imidazole derivatives can selectively target tumor cells while sparing normal cells .

CompoundApoptosis Rate (%)Comparison DrugApoptosis Rate (%)
4f68.25-FU39.6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain imidazole derivatives showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .

Bacterial StrainActivity Level (Inhibition Zone)
Staphylococcus aureusModerate
Escherichia coliHigh

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can induce apoptosis by increasing pro-apoptotic factors and decreasing anti-apoptotic factors in cancer cells. Additionally, its structural features allow it to form hydrogen bonds with biological molecules, influencing their function and stability .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their therapeutic potential:

  • Antitumor Studies: A series of imidazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also selectively induced apoptosis in tumor cells .
  • Antimicrobial Evaluations: Compounds similar to this compound were tested for antimicrobial efficacy using diffusion methods. The results showed that certain derivatives had significant inhibitory effects against pathogenic bacteria .
  • Pharmacological Assessments: A review highlighted the broad pharmacological activities of imidazole derivatives, including anti-inflammatory and analgesic effects, further supporting the potential use of these compounds in drug development .

Properties

CAS No.

33906-22-8

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

2-(2-pentyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C10H21N3/c1-2-3-4-5-10-12-7-9-13(10)8-6-11/h2-9,11H2,1H3

InChI Key

GTKAMMYWHUBNFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NCCN1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.